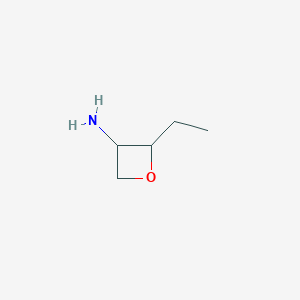

2-Ethyloxetan-3-amine

Description

Oxetan-3-amine derivatives are a class of nitrogen-containing heterocyclic compounds characterized by a four-membered oxetane ring with an amine group at the 3-position. The oxetane ring’s strained conformation and polarity contribute to unique physicochemical properties, making it a valuable scaffold in pharmaceutical design.

2-Ethyloxetan-3-amine (hypothetical structure based on nomenclature) features an ethyl substituent at the 2-position of the oxetane ring and an amine group at the 3-position. This compound’s ethyl group may influence steric hindrance and lipophilicity, affecting its reactivity and biological interactions.

Properties

Molecular Formula |

C5H11NO |

|---|---|

Molecular Weight |

101.15 g/mol |

IUPAC Name |

2-ethyloxetan-3-amine |

InChI |

InChI=1S/C5H11NO/c1-2-5-4(6)3-7-5/h4-5H,2-3,6H2,1H3 |

InChI Key |

AFYRRCGKSMWZQB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(CO1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyloxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the ethyl and amine groups. One common method is the cyclization of appropriate precursors through intramolecular cyclization reactions. For example, the synthesis can start from 3-chloropropyl acetate, which undergoes cyclization in the presence of potassium hydroxide at elevated temperatures .

Another approach involves the use of aza-Michael addition reactions, where NH-heterocycles react with methyl 2-(oxetan-3-ylidene)acetates to yield the target oxetane derivatives .

Industrial Production Methods

Industrial production methods for 2-Ethyloxetan-3-amine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethyloxetan-3-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peroxy acids and other strong oxidizers.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.

Substitution: Nucleophiles like amines, alcohols, or thiols can react with the oxetane ring under appropriate conditions.

Major Products Formed

Oxidation: Formation of nitro or oxide derivatives.

Reduction: Formation of various amine derivatives.

Substitution: Formation of ring-opened or ring-expanded products.

Scientific Research Applications

2-Ethyloxetan-3-amine has several applications in scientific research:

Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.

Industry: It is used in the synthesis of polymers, catalysts, and other functional materials.

Mechanism of Action

The mechanism of action of 2-Ethyloxetan-3-amine involves its interaction with molecular targets through its amine group and oxetane ring. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates . These interactions and reactions contribute to the compound’s effects in different applications.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Oxetan-3-amine Derivatives

*Hypothetical structure inferred from nomenclature; other compounds are commercially documented.

Key Differences and Implications

In contrast, 3-[2-(trifluoromethyl)phenyl]oxetan-3-amine features an aromatic electron-withdrawing group, which may enhance stability in acidic environments.

Applications: Pharmaceutical Intermediates: Compounds like 3-[2-(trifluoromethyl)phenyl]oxetan-3-amine are prioritized in API synthesis due to their trifluoromethyl group, which is common in CNS-targeting drugs. Biochemical Reagents: N-(2-aminoethyl)-N-methyloxetan-3-amine’s aminoethyl group enables its use in peptide coupling or as a linker in bioconjugation.

Synthetic Accessibility :

- The dibenzylamine derivative (CAS 1021392-84-6) requires multi-step synthesis involving protective group strategies, whereas simpler derivatives like 2-ethyl-2-methyloxetan-3-amine are likely synthesized via direct alkylation of oxetan-3-amine precursors.

Research Findings and Implications

Recent studies highlight the importance of substituent selection in oxetan-3-amine derivatives:

- Metabolic Stability : Bulky substituents (e.g., trifluoromethylphenyl) reduce cytochrome P450-mediated metabolism, enhancing drug half-life.

- Solubility: Polar groups like aminomethyl improve aqueous solubility, as seen in 3-aminomethyl-3-[bis(phenylmethyl)amino]oxetane, which is soluble in polar aprotic solvents.

- Toxicity : Alkyl-substituted derivatives (e.g., ethyl, methyl) generally exhibit lower cytotoxicity compared to aromatic analogs, making them safer for in vivo applications.

Biological Activity

2-Ethyloxetan-3-amine is a compound belonging to the oxetane family, which has garnered interest due to its potential biological activities. This article delves into its mechanisms of action, biochemical interactions, and implications for therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

2-Ethyloxetan-3-amine has the chemical formula and features a three-membered oxetane ring. This structure is significant as it influences the compound's reactivity and interaction with biological systems.

Target Interactions

Oxetanes like 2-ethyloxetan-3-amine can interact with various biological targets, including enzymes and receptors, leading to modulation of cellular functions. Notably, these compounds can undergo ring-opening reactions , which are crucial for their biological activity.

Biochemical Pathways

Research indicates that 2-ethyloxetan-3-amine may influence several key biochemical pathways:

- Oxidative Stress Response : The compound appears to modulate pathways associated with oxidative stress, potentially offering protective effects against cellular damage.

- Metabolic Regulation : It has been shown to interact with metabolic enzymes, influencing metabolic pathways critical for cellular energy homeostasis.

Cellular Effects

2-Ethyloxetan-3-amine has demonstrated significant effects on cellular processes:

- Gene Expression Modulation : Studies indicate that this compound can alter the expression of genes involved in stress responses and metabolism.

- Enzyme Interaction : It has been observed to inhibit cytochrome P450 enzymes, which play a pivotal role in drug metabolism and detoxification processes.

Pharmacokinetics

The pharmacokinetic profile of 2-ethyloxetan-3-amine suggests it is relatively stable under physiological conditions. Its distribution within biological systems is facilitated by binding to proteins such as albumin, enhancing its transport to various tissues.

Laboratory Studies

In laboratory settings, the stability and activity of 2-ethyloxetan-3-amine have been assessed under various conditions:

- Stability Tests : The compound remains stable over time with minimal degradation under standard laboratory conditions.

- Dosage Effects : In animal models, low doses have shown minimal toxicity while effectively modulating metabolic pathways.

Comparative Analysis

A comparative analysis of 2-ethyloxetan-3-amine with other similar compounds reveals its unique properties:

| Compound Name | Biological Activity | Key Mechanism |

|---|---|---|

| 2-Ethyloxetan-3-amine | Modulates oxidative stress | Inhibition of cytochrome P450 |

| N-Ethyloxetan-3-amine | Interacts with metabolic enzymes | Ring-opening reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.